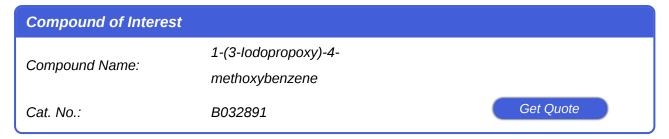


In-Depth Technical Guide: 1-(3-lodopropoxy)-4methoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(3-lodopropoxy)-4-methoxybenzene**, a key reactant in the synthesis of bioactive compounds such as Stigmatellin. This document details its molecular characteristics, outlines a plausible synthesis pathway with experimental protocols, and presents this information in a clear, structured format for ease of use in a research and development setting.

Core Compound Properties

1-(3-lodopropoxy)-4-methoxybenzene is a halogenated aromatic ether. Its key quantitative data are summarized in the table below. For comparative purposes, data for its common precursor, 1-(3-Bromopropoxy)-4-methoxybenzene, is also included where direct data for the iodo-compound is not readily available.



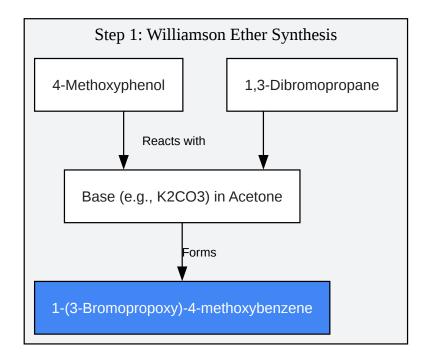
Property	Value	Notes
Molecular Formula	C10H13IO2	
Molecular Weight	292.12 g/mol	[1]
CAS Number	118943-23-0	[1]
Appearance	Brown Oil	[1]
Boiling Point	Not available	Data for bromo-analogue: 104- 106 °C at 0.2 mmHg
Density	Not available	Data for bromo-analogue: 1.311 g/mL at 25 °C
Solubility	Insoluble in water; Soluble in organic solvents like acetone.	Inferred from structural similarity and reaction conditions.
Storage	2-8°C Refrigerator	[1]

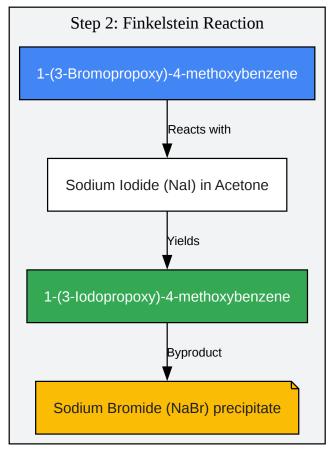
Synthesis of 1-(3-lodopropoxy)-4-methoxybenzene

The synthesis of **1-(3-lodopropoxy)-4-methoxybenzene** can be conceptualized as a two-step process, beginning with the formation of its bromo-analogue via a Williamson ether synthesis, followed by a halogen exchange reaction (Finkelstein reaction) to yield the final iodocompound.

Experimental Workflow Diagram







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Caption: Proposed two-step synthesis of **1-(3-lodopropoxy)-4-methoxybenzene**.



Detailed Experimental Protocols

The following are detailed methodologies for the two key reactions in the proposed synthesis pathway.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an organohalide.

Materials:

- 4-Methoxyphenol
- 1,3-Dibromopropane
- · Potassium carbonate (K2CO3), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for 30 minutes.
- Add 1,3-dibromopropane to the reaction mixture.
- Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).



- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in diethyl ether and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-Bromopropoxy)-4-methoxybenzene.

Step 2: Synthesis of 1-(3-lodopropoxy)-4-methoxybenzene (Finkelstein Reaction)

The Finkelstein reaction is an S_N2 reaction that involves the exchange of one halogen for another. It is particularly effective for converting alkyl chlorides or bromides to alkyl iodides.

Materials:

- 1-(3-Bromopropoxy)-4-methoxybenzene
- Sodium iodide (Nal)
- Acetone, anhydrous

Procedure:

- Dissolve 1-(3-Bromopropoxy)-4-methoxybenzene in anhydrous acetone.
- Add an excess of sodium iodide to the solution.
- Reflux the mixture for 12-24 hours. The reaction is driven to completion by the precipitation
 of the less soluble sodium bromide in acetone.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.



- Concentrate the filtrate under reduced pressure.
- The resulting residue can be further purified by column chromatography on silica gel to afford pure 1-(3-lodopropoxy)-4-methoxybenzene.

Applications in Drug Development

1-(3-lodopropoxy)-4-methoxybenzene is a valuable intermediate in organic synthesis, particularly in the construction of complex natural products. Its primary documented application is as a reactant in the total synthesis of Stigmatellin.

Role in Stigmatellin Synthesis

Stigmatellins are a class of potent inhibitors of the cytochrome bc1 complex in the mitochondrial respiratory chain, making them of interest in the development of antifungal and antimalarial drugs. The synthesis of Stigmatellin A involves the coupling of the **1-(3-lodopropoxy)-4-methoxybenzene** moiety with other fragments to construct the complex molecular architecture.

The logical relationship of its application is depicted below.



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Caption: Application of **1-(3-lodopropoxy)-4-methoxybenzene** in drug development.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(3-lodopropoxy)-4-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032891#1-3-iodopropoxy-4-methoxybenzene-molecular-weight]

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